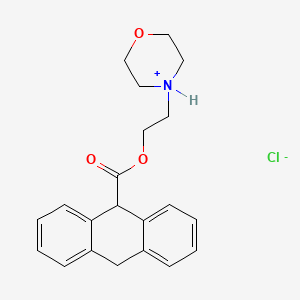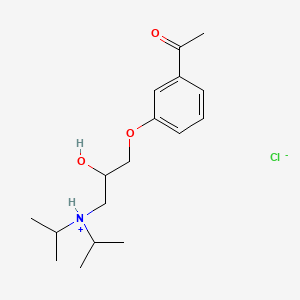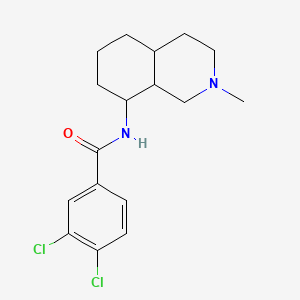![molecular formula C16H24BrNO B13763821 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide CAS No. 56231-55-1](/img/structure/B13763821.png)
1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide is a quaternary ammonium compound with a unique bicyclic structure. The presence of the azoniabicyclo[3.2.1]octane scaffold contributes to its biological activity and pharmacological potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide typically involves the formation of the azoniabicyclo[3.2.1]octane core followed by quaternization with a suitable bromide source. One common method includes the cyclization of appropriate precursors under basic conditions, followed by methylation and subsequent quaternization .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, methylation, and quaternization, optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor antagonist, which can be useful in studying neurotransmission.
Mécanisme D'action
The compound exerts its effects primarily by antagonizing muscarinic acetylcholine receptors (mAChRs). It binds to the receptor sites, preventing acetylcholine from activating the receptors, which leads to a decrease in parasympathetic nervous system activity. This mechanism is particularly beneficial in conditions where reduced parasympathetic activity is desired, such as in the treatment of bronchoconstriction .
Comparaison Avec Des Composés Similaires
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and function as muscarinic receptor antagonists.
Quaternary Ammonium Compounds: Other quaternary ammonium compounds, such as ipratropium bromide, also exhibit similar pharmacological properties.
Uniqueness: 1-(3-Methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile .
Propriétés
Numéro CAS |
56231-55-1 |
|---|---|
Formule moléculaire |
C16H24BrNO |
Poids moléculaire |
326.27 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide |
InChI |
InChI=1S/C16H23NO.BrH/c1-12-16(9-5-7-14(11-16)17(12)2)13-6-4-8-15(10-13)18-3;/h4,6,8,10,12,14H,5,7,9,11H2,1-3H3;1H |
Clé InChI |
CGXKFWKNWWNYPV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2(CCCC(C2)[NH+]1C)C3=CC(=CC=C3)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


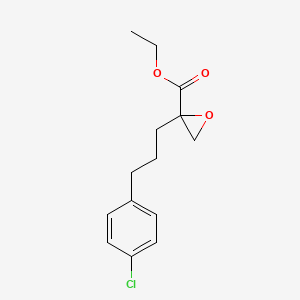
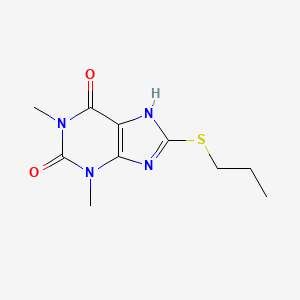
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)


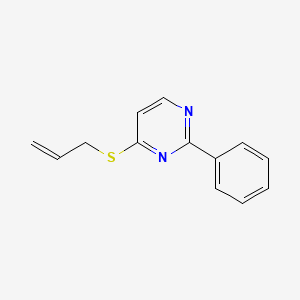
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
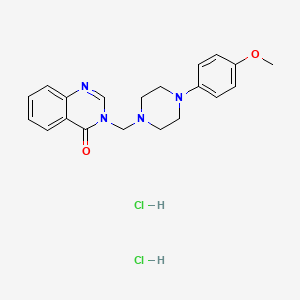
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
